tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, dimethylformamide.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate specific molecular pathways is of particular interest in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
- tert-Butyl 2-(aminomethyl)quinoline-1-carboxylate
- tert-Butyl 2-(aminomethyl)-6-methylquinoline-1-carboxylate
- tert-Butyl 2-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
Uniqueness: tert-Butyl 2-(aminomethyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to the presence of both the tert-butyl ester group and the tetrahydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for versatile chemical modifications, enhancing its utility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11-5-8-14-12(9-11)6-7-13(10-17)18(14)15(19)20-16(2,3)4/h5,8-9,13H,6-7,10,17H2,1-4H3 |
InChI Key |
KDDADEZXEDTSBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2)CN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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